EZH2/HSP90-IN-29
Description
Overview of Hsp90 as a Molecular Chaperone
As a molecular chaperone, Hsp90 is a key regulator of the proteome, ensuring the proper conformation and function of its client proteins. mdpi.commit.edu It is a central component of the cellular machinery that responds to stress and maintains protein quality control. numberanalytics.comasm.org
Hsp90 is integral to maintaining protein homeostasis, or "proteostasis," within the cell. numberanalytics.commit.edu It interacts with a diverse set of client proteins, including kinases, transcription factors, and steroid hormone receptors, to ensure their correct folding and stability. numberanalytics.comnih.gov This chaperone function is not limited to newly synthesized proteins; Hsp90 also helps to refold misfolded proteins and can target terminally misfolded proteins for degradation through the ubiquitin-proteasome system. cdnsciencepub.comasm.org By managing the stability and activity of these critical proteins, Hsp90 plays a fundamental role in a multitude of cellular processes. nih.govfrontiersin.org
The function of Hsp90 is intrinsically linked to its ability to bind and hydrolyze ATP. nih.govembopress.org The Hsp90 protein exists as a dimer, and the binding and hydrolysis of ATP drive a cycle of large-scale conformational changes. weizmann.ac.ilnih.gov The dimer transitions between an open, "V-like" state and a more compact, closed state. plos.orgnih.gov This dynamic process, known as the Hsp90 chaperone cycle, is essential for the binding, maturation, and release of client proteins. nih.govnih.gov The cycle begins with the open conformation, which can accept client proteins. Subsequent binding of ATP leads to a closed conformation, which is the active state for client protein remodeling. weizmann.ac.il Finally, ATP hydrolysis returns Hsp90 to its open state, releasing the mature client protein. embopress.org The intrinsic flexibility and conformational dynamics of Hsp90 are crucial for its ability to interact with a wide variety of client proteins. plos.orgfrontiersin.org
Hsp90 does not act alone; its function is tightly regulated by a diverse group of proteins called co-chaperones. nih.govmdpi.com These co-chaperones assist in the Hsp90 chaperone cycle by modulating its ATPase activity, recruiting specific client proteins, and facilitating the transfer of clients from other chaperones like Hsp70. nih.govnih.govcambridge.org For example, the co-chaperone Hop (Hsp70-Hsp90 organizing protein) facilitates the transfer of client proteins from the Hsp70 system to Hsp90. asm.org Other co-chaperones, such as Aha1, stimulate Hsp90's ATPase activity, while p23 stabilizes the closed, ATP-bound state. mdpi.comcambridge.org This complex network of co-chaperones allows for the fine-tuning of Hsp90's activity and its adaptation to the specific needs of different client proteins. mdpi.comnih.gov
Hsp90 Isoforms and Subcellular Localization
The Hsp90 family of proteins includes several isoforms that are localized to different subcellular compartments, reflecting their specialized functions within the cell. frontiersin.orghsp90.caencyclopedia.pub This compartmentalization allows Hsp90 to manage protein folding and quality control throughout the cell. frontiersin.orgfrontiersin.org
In the cytoplasm of mammalian cells, there are two major Hsp90 isoforms: Hsp90α and Hsp90β. mdpi.comdntb.gov.ua These isoforms share a high degree of sequence identity but have distinct expression patterns and some non-overlapping functions. frontiersin.orgmdpi.com Hsp90β is constitutively expressed and is essential for normal development. mdpi.comnih.gov In contrast, Hsp90α is stress-inducible and, while not essential for cell survival, it plays a role in processes like the response to hypoxia. mdpi.comfrontiersin.orgmdpi.com Both isoforms are crucial for the stability and function of a vast number of cytosolic client proteins. mdpi.com
The endoplasmic reticulum (ER) contains its own Hsp90 homolog, known as GRP94 (glucose-regulated protein 94) or endoplasmin. nih.govnih.gov GRP94 is essential for the folding and assembly of secreted and transmembrane proteins that enter the secretory pathway. nih.govmdpi.com Unlike its cytosolic counterparts, GRP94 is not typically induced by heat shock but rather by conditions that cause ER stress, such as glucose deprivation. frontiersin.org It plays a critical role in immune responses and the regulation of calcium homeostasis. nih.govmdpi.com
Mitochondrial Hsp90 (TRAP1)
Within the Hsp90 family, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), also known as Hsp75, is the dedicated mitochondrial paralog. nih.gov TRAP1 plays a crucial role in maintaining mitochondrial integrity and function. It is involved in the folding of client proteins within the mitochondria and helps regulate cellular metabolism and apoptosis. acs.orgresearchgate.net TRAP1 is an ATPase that, through a cycle of ATP binding and hydrolysis, undergoes significant conformational changes to assist in the proper folding of its mitochondrial client proteins. acs.orgcnr.it A key feature of TRAP1 is its asymmetric closed state, where the two protomers of the homodimer exhibit different conformations, leading to a sequential two-step ATP hydrolysis mechanism. brandeis.eduacs.orgnih.gov This intricate process allows TRAP1 to effectively manage the folding of a diverse range of mitochondrial proteins. acs.org
Dysregulation of Hsp90 in Pathological Contexts
Hsp90 in Cellular Stress Response
Hsp90 is a key component of the cellular stress response, a fundamental physiological process that allows cells to survive various insults such as heat shock, oxidative stress, and exposure to toxins. mdpi.comnih.gov Under stressful conditions, the expression of Hsp90 and other heat shock proteins is upregulated to protect cellular proteins from damage and aggregation. mdpi.com Hsp90's role extends to buffering the cell against proteotoxic stress that can arise from an accumulation of misfolded or damaged proteins. aacrjournals.org It achieves this by binding to and refolding these destabilized proteins, thereby maintaining cellular proteostasis. elifesciences.org The chaperone also plays a role in regulating the heat shock response itself through its interaction with Heat Shock Factor 1 (HSF1), the primary transcriptional regulator of heat shock genes. elifesciences.orgaacrjournals.org In a non-stressed state, Hsp90 binds to HSF1, keeping it in an inactive monomeric form. aacrjournals.orgresearchgate.net Upon stress, unfolded proteins compete for Hsp90 binding, leading to the release, trimerization, and activation of HSF1, which then initiates the transcription of stress-response genes. researchgate.net
Oncogenic Client Proteins of Hsp90
In cancer cells, Hsp90's protective functions are co-opted to support tumorigenesis. mdpi.comfrontiersin.org Many of the client proteins that rely on Hsp90 for their stability and function are themselves oncogenic or are key components of oncogenic signaling pathways. nih.govannualreports.comresearchgate.net These oncogenic client proteins are often mutated, overexpressed, or part of fusion proteins that drive malignant transformation and progression. tum.denih.gov By chaperoning these aberrant proteins, Hsp90 enables cancer cells to maintain the hallmark traits of cancer, such as uncontrolled proliferation, evasion of apoptosis, and angiogenesis. iiarjournals.orgresearchgate.net
Table 1: Examples of Oncogenic Client Proteins of Hsp90
| Client Protein | Function/Pathway | Role in Cancer |
| Akt | Signal Transduction (PI3K/Akt pathway) | Promotes cell survival and proliferation. nih.govresearchgate.net |
| ErbB2 (HER2) | Receptor Tyrosine Kinase | Overexpressed in breast cancer, drives cell proliferation. nih.govresearchgate.nettum.de |
| BCR-ABL | Fusion Protein Tyrosine Kinase | Driver of chronic myelogenous leukemia. nih.govresearchgate.net |
| Mutant p53 | Tumor Suppressor | Gain-of-function mutations promote cancer progression. nih.gov |
| HIF-1α | Transcription Factor | Mediates adaptation to hypoxia, promoting angiogenesis. iiarjournals.orgnih.govmdpi.com |
| c-Kit | Receptor Tyrosine Kinase | Mutations drive gastrointestinal stromal tumors (GIST). annualreports.com |
| B-Raf | Serine/Threonine Kinase (MAPK pathway) | Mutations are common in melanoma. nih.gov |
| CDK4/6 | Cell Cycle Kinases | Regulate progression through the G1 phase of the cell cycle. iiarjournals.org |
| IKK | Kinase Complex (NF-κB pathway) | Promotes inflammation and cell survival. iiarjournals.org |
| MET | Receptor Tyrosine Kinase | Involved in cell proliferation, motility, and invasion. |
| FLT3 | Receptor Tyrosine Kinase | Mutations are frequent in acute myeloid leukemia. |
| EGFR | Receptor Tyrosine Kinase | Mutations and overexpression drive various cancers, including non-small cell lung cancer. annualreports.comresearchgate.net |
| v-Src | Viral Oncogene Tyrosine Kinase | A proto-oncogenic client protein. tum.de |
Differential Activity and Conformation of Hsp90 in Diseased Cells
A key aspect that makes Hsp90 an attractive therapeutic target is the difference in its state and activity between normal and cancerous cells. In tumor cells, Hsp90 is often overexpressed, sometimes at levels 2- to 10-fold higher than in normal tissues. nih.govtaylorandfrancis.com Furthermore, in cancer cells, Hsp90 exists predominantly in a "primed" or activated state, assembled into multi-chaperone complexes with high affinity for ATP and high ATPase activity. nih.goviiarjournals.orgmdpi.com This activated conformation is driven by the high demand for chaperoning the numerous mutated and overexpressed oncoproteins that characterize the malignant phenotype. mdpi.comtaylorandfrancis.com In contrast, in normal cells, Hsp90 is largely found in a latent, uncomplexed state with lower ATP binding affinity. nih.goviiarjournals.orgmdpi.com This differential state provides a therapeutic window, allowing for the development of inhibitors that selectively target the activated, tumor-associated form of Hsp90. iiarjournals.orgmdpi.com
Rationale for Hsp90 as a Therapeutic Target
The rationale for targeting Hsp90 in cancer therapy is multifaceted and compelling. Firstly, cancer cells exhibit a heightened dependence on Hsp90 function compared to normal cells. mdpi.comtaylorandfrancis.com This "addiction" stems from the need to stabilize a multitude of oncogenic client proteins that are essential for the survival and proliferation of the cancer cell. mdpi.comnih.gov
Secondly, inhibiting Hsp90 offers the potential for a "combinatorial blockade" of multiple oncogenic pathways simultaneously. researchgate.nettaylorandfrancis.com Instead of targeting a single kinase or signaling molecule, which can often be circumvented by resistance mechanisms, Hsp90 inhibition leads to the simultaneous degradation of a broad spectrum of client proteins. nih.govresearchgate.net This includes key drivers of cell growth, survival, and angiogenesis, such as Akt, HER2, and HIF-1α. iiarjournals.orgnih.govresearchgate.net
Finally, the differential conformation and activity of Hsp90 in cancer cells versus normal cells suggest that Hsp90 inhibitors can achieve a degree of tumor selectivity, potentially minimizing toxicity to healthy tissues. iiarjournals.orgmdpi.com The activated, high-affinity state of Hsp90 in tumors makes it more susceptible to competitive inhibitors that target the ATP-binding pocket. iiarjournals.orgmdpi.com This foundation has spurred the development of numerous Hsp90 inhibitors, including those based on the benzisoxazole scaffold, with the aim of exploiting this crucial vulnerability in cancer cells.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-[5-(2-morpholin-4-ylethylamino)-1,2-benzoxazol-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c20-15-10-13(16(24)11-17(15)25)19-14-9-12(1-2-18(14)27-22-19)21-3-4-23-5-7-26-8-6-23/h1-2,9-11,21,24-25H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIRVZVVCCIAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC3=C(C=C2)ON=C3C4=CC(=C(C=C4O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680166 | |
| Record name | 4-Chloro-3-hydroxy-6-[5-{[2-(morpholin-4-yl)ethyl]amino}-1,2-benzoxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012788-65-6 | |
| Record name | 4-Chloro-3-hydroxy-6-[5-{[2-(morpholin-4-yl)ethyl]amino}-1,2-benzoxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Discovery and Development of Benzisoxazole Hsp90 Inhibitors
Historical Context of Hsp90 Inhibitor Discovery
The appreciation of Hsp90 as a viable therapeutic target in oncology was not immediate. nih.gov Early research focused on its fundamental role as a heat shock protein, involved in protein folding and cellular stress responses. However, a series of key discoveries, primarily involving natural products, unveiled its critical function in maintaining the stability of oncogenic proteins, thus paving the way for the development of Hsp90 inhibitors. nih.govnih.gov
The first breakthroughs in Hsp90 inhibition came from the study of naturally occurring compounds. These molecules, originally isolated for other biological activities, were later found to exert their anticancer effects by targeting Hsp90.
Geldanamycin , an ansamycin antibiotic isolated from the bacterium Streptomyces hygroscopicus, was the first identified Hsp90 inhibitor. nih.govmdpi.com Initially investigated for its antibiotic properties, it was later discovered to reverse the transformed phenotype of cancer cells. nih.govnih.gov Subsequent studies revealed that geldanamycin binds with high affinity to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function and leading to the degradation of client proteins. mdpi.comwikipedia.org
Another key natural product, Radicicol , isolated from the fungus Monosporium bonorden, was also identified as a potent Hsp90 inhibitor. nih.govwikipedia.org Like geldanamycin, radicicol binds to the N-terminal ATP pocket of Hsp90, disrupting its function. nih.gov The discovery of these natural product inhibitors was instrumental in validating Hsp90 as a legitimate target for cancer therapy and provided the foundational chemical structures for further development. rsc.org
| Natural Product | Source Organism | Mechanism of Action |
| Geldanamycin | Streptomyces hygroscopicus | Binds to the N-terminal ATP pocket of Hsp90 |
| Radicicol | Monosporium bonorden | Binds to the N-terminal ATP pocket of Hsp90 |
While natural product inhibitors were crucial for target validation, they often possessed unfavorable pharmacological properties, such as poor solubility and hepatotoxicity, which limited their clinical development. nih.gov This spurred the development of synthetic Hsp90 inhibitors with improved drug-like characteristics. nih.gov
The availability of the crystal structure of the Hsp90 N-terminal domain facilitated structure-based drug design and high-throughput screening efforts. nih.gov This led to the emergence of several classes of synthetic inhibitors. One of the earliest and most prominent classes was the purine-based inhibitors . nih.govnih.gov Designed to mimic the binding of ATP, these compounds, such as PU3 , demonstrated the ability to inhibit Hsp90 and induce the degradation of its client proteins. nih.gov
Another significant class of synthetic inhibitors to emerge was the pyrazole-based compounds . nih.gov High-throughput screening identified 3,4-diarylpyrazoles as inhibitors of Hsp90's ATPase activity. nih.gov These early synthetic scaffolds demonstrated that potent and selective Hsp90 inhibitors could be developed with diverse chemical structures, moving beyond the natural product templates. bohrium.com
Initial Discovery of Benzisoxazole Derivatives as Hsp90 Inhibitors
The search for novel, potent, and drug-like Hsp90 inhibitors led to the exploration of a wide range of chemical scaffolds. Through these efforts, benzisoxazole derivatives were identified as a promising new class of Hsp90 inhibitors. drugbank.comacs.org
The discovery of these compounds was a result of high-throughput screening and subsequent structure-based optimization. nih.govdrugbank.com Crystallographic studies revealed that these benzisoxazole derivatives bind to the ATP-binding pocket in the N-terminal domain of Hsp90. drugbank.comacs.orgdocumentsdelivered.com A key interaction was observed between the benzisoxazole core and the aspartate 93 (Asp93) residue within the active site. drugbank.com
Further optimization of the initial hits led to the identification of potent analogues with significant biochemical activity. drugbank.comdocumentsdelivered.com For example, structure-activity relationship (SAR) studies guided the modification of the benzisoxazole scaffold to enhance binding affinity and cellular potency. drugbank.com This work established the benzisoxazole core as a viable and promising scaffold for the development of novel Hsp90 inhibitors.
Benzisoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzisoxazole ring system is considered a "privileged structure" in medicinal chemistry. nih.govnih.govnih.gov This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. eurekaselect.com The versatility of the benzisoxazole scaffold has led to its incorporation into a wide range of therapeutic agents. nih.govresearchgate.net
Beyond Hsp90 inhibition, benzisoxazole derivatives have shown a broad spectrum of biological activities, including antipsychotic, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govnih.govtaylorandfrancis.com This wide-ranging bioactivity highlights the ability of the benzisoxazole core to serve as a versatile template for drug discovery. researchgate.net Its favorable physicochemical properties and synthetic accessibility have further contributed to its status as a privileged scaffold. nih.govwikipedia.org The successful development of benzisoxazole-containing drugs for various diseases underscores the therapeutic potential inherent in this chemical motif. nih.goveurekaselect.com
| Therapeutic Area | Example Compound Class |
| Oncology | Hsp90 Inhibitors |
| Central Nervous System | Antipsychotics, Anticonvulsants |
| Infectious Diseases | Antimicrobial Agents |
| Inflammation | Anti-inflammatory Agents |
Molecular Mechanism of Action of Benzisoxazole Hsp90 Inhibitors
Binding Site Analysis
Crystallographic and biochemical studies have elucidated the precise manner in which benzisoxazole inhibitors interact with Hsp90 at the molecular level. These inhibitors function by competitively targeting the N-terminal domain of the chaperone, a critical region for its activity.
Interaction with the N-terminal ATP-Binding Pocket of Hsp90
Hsp90's chaperone activity is fundamentally dependent on its ability to bind and hydrolyze ATP. atlasgeneticsoncology.orgnih.gov This process occurs within a specific pocket located in the N-terminal domain (NTD) of the protein. atlasgeneticsoncology.orgnih.gov Benzisoxazole-based inhibitors have been specifically designed to occupy this N-terminal ATP-binding site. acs.orgresearchgate.netnih.gov By binding within this pocket, they act as competitive inhibitors, physically blocking the entry and binding of ATP, which is the natural substrate required to power the chaperone's conformational cycle. atlasgeneticsoncology.org This competitive binding is a hallmark of many Hsp90 inhibitors, and crystallographic studies have confirmed that benzisoxazole compounds situate themselves within this crucial pocket. acs.orgresearchgate.netdrugbank.com
Impact on Hsp90 ATPase Activity
The Hsp90 chaperone cycle is driven by the energy derived from ATP hydrolysis. nih.govnih.gov The binding of ATP to the N-terminal pocket and its subsequent hydrolysis induce large conformational changes in the Hsp90 dimer, which are necessary for the proper folding and activation of client proteins. nih.gov By competitively occupying the ATP-binding site, benzisoxazole inhibitors effectively block this essential ATPase activity. researchgate.netcaymanchem.com This inhibition freezes the chaperone cycle, preventing Hsp90 from progressing through the conformational states required for client protein maturation. atlasgeneticsoncology.org The suppression of ATPase activity is a direct and primary consequence of the inhibitor's binding and is a key measure of its efficacy. For instance, one potent benzisoxazole Hsp90 inhibitor demonstrated an IC₅₀ value of 30 nM in a fluorescence polarization assay, indicating strong inhibition. caymanchem.com
Inhibition of Hsp90 Chaperone Function
The blockade of the Hsp90 ATPase cycle by benzisoxazole inhibitors has profound downstream consequences, chief among them being the disruption of the chaperone's ability to maintain the stability and function of its client proteins.
Disruption of Hsp90-Client Protein Interactions
Hsp90 is responsible for the stability and activation of a wide array of "client" proteins, many of which are critical signaling molecules involved in cell growth, proliferation, and survival. nih.gov When Hsp90 function is inhibited, these client proteins are unable to maintain their proper conformation, become destabilized, and are subsequently targeted for degradation by the ubiquitin-proteasome pathway. atlasgeneticsoncology.orgnih.gov
Benzisoxazole Hsp90 inhibitors have been shown to effectively induce the degradation of several key oncogenic client proteins. caymanchem.com This disruption of Hsp90's protective function leads to the depletion of proteins that are often mutated or overexpressed in cancer cells. nih.gov A well-established marker of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70, which has been observed following treatment with benzisoxazole-based inhibitors. rsc.org
Table 1: Hsp90 Client Proteins Degraded by Benzisoxazole Inhibitors
| Client Protein | Cellular Function | Reference |
|---|---|---|
| HER2 (ErbB2) | Receptor tyrosine kinase in breast cancer | caymanchem.comrsc.org |
| Androgen Receptor (AR) | Steroid hormone receptor in prostate cancer | caymanchem.com |
| EGFR | Receptor tyrosine kinase in various cancers | rsc.org |
| c-MET | Receptor tyrosine kinase involved in metastasis | rsc.org |
| AKT | Serine/threonine kinase in survival pathways | rsc.org |
Conformational Changes Induced by Benzisoxazole Binding
The Hsp90 dimer undergoes a dynamic cycle of conformational changes, transitioning between an open, "V-shaped" state and a closed, ATP-bound state. nih.govbiorxiv.org The binding of inhibitors to the N-terminal domain influences this conformational equilibrium. While these inhibitors lock the N-terminal domain in a specific conformation, some studies using single-molecule FRET have suggested that the global opening and closing transitions of the entire Hsp90 dimer are not dramatically affected by N-terminal inhibitors. nih.govbiorxiv.org Instead of preventing the large-scale movements entirely, the binding of a benzisoxazole inhibitor traps the chaperone in a non-productive state. atlasgeneticsoncology.org This state is incapable of proceeding through the ATPase cycle, thereby preventing the successful processing and activation of client proteins, ultimately leading to their degradation. atlasgeneticsoncology.orgnih.gov The conformation of Hsp90 can also affect inhibitor sensitivity, with the open conformation being more susceptible to certain inhibitors. plos.org
Downstream Cellular Consequences of Hsp90 Inhibition
The inhibition of Heat shock protein 90 (Hsp90) by benzisoxazole derivatives triggers a cascade of cellular events, disrupting the delicate balance of protein homeostasis and interfering with key signaling networks that are often exploited by cancer cells for their growth and survival. These consequences stem directly from the blockade of Hsp90's ATP-dependent chaperone activity, which is essential for the conformational maturation and stability of a wide array of client proteins.
Client Protein Destabilization and Degradation
A primary and critical outcome of Hsp90 inhibition is the destabilization and subsequent degradation of its client proteins. nih.gov Hsp90 acts as a crucial guardian for numerous proteins, many of which are inherently unstable and prone to misfolding. When benzisoxazole inhibitors occupy the ATP-binding pocket in the N-terminal domain of Hsp90, the chaperone cycle is arrested. drugbank.comnih.govatlasgeneticsoncology.org This prevents the client proteins from attaining their functionally active conformations, marking them for destruction by the cell's quality control machinery. nih.gov
The principal mechanism for the disposal of these destabilized client proteins is the ubiquitin-proteasome pathway (UPP). nih.gov Upon inhibition of Hsp90, the now-unprotected client proteins are recognized by E3 ubiquitin ligases, which tag them with ubiquitin molecules. researchgate.net This polyubiquitination serves as a signal for the 26S proteasome, a large protein complex that degrades the tagged proteins into smaller peptides. atlasgeneticsoncology.orgnih.gov This process effectively clears the cell of the non-functional and potentially harmful proteins that accumulate when Hsp90 function is compromised. The combination of Hsp90 inhibitors with proteasome inhibitors has been explored as a therapeutic strategy to enhance anti-cancer effects by overwhelming the cell's protein degradation capacity. researchgate.netbohrium.com
Many of Hsp90's client proteins are key drivers of oncogenesis, including growth factor receptors, steroid hormone receptors, and cell cycle regulators. Benzisoxazole Hsp90 inhibitors have been shown to induce the degradation of several of these critical oncoproteins. rsc.orgcaymanchem.com For instance, treatment with these inhibitors leads to the pronounced suppression of key oncoreceptors like HER2 (Human Epidermal Growth Factor Receptor 2), EGFR (Epidermal Growth Factor Receptor), and c-MET, as well as mitogenic kinases such as AKT and CDK4 (Cyclin-Dependent Kinase 4). rsc.org
The degradation of the Androgen Receptor (AR), a key driver in prostate cancer, is another significant consequence. caymanchem.comelsevierpure.com Hsp90 inhibition leads to a dose-dependent decline in both wild-type and mutant AR expression. elsevierpure.comresearchgate.net Similarly, in breast cancer models, the degradation of HER2 is a well-documented outcome of Hsp90 inhibition. rsc.orgcaymanchem.com One study demonstrated that a novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide compound, (R)-8n, led to the marked suppression of HER2, EGFR, c-MET, AKT, and CDK4 in HER2+ HCC1954 breast cancer cells. rsc.org
| Oncogenic Client Protein | Cancer Type Association | Effect of Benzisoxazole Hsp90 Inhibition | Reference |
| HER2 (ERBB2) | Breast Cancer, Ovarian Cancer | Degradation | rsc.orgcaymanchem.com |
| Androgen Receptor (AR) | Prostate Cancer | Degradation | caymanchem.comelsevierpure.com |
| CDK4 | Various Cancers | Suppression | rsc.org |
| c-MET | Various Cancers | Suppression | rsc.org |
| EGFR | Lung Cancer, Colorectal Cancer | Suppression | rsc.org |
| AKT | Various Cancers | Degradation | rsc.orgelsevierpure.com |
Induction of Heat Shock Response and Hsp70 Expression
A characteristic cellular response to the stress induced by Hsp90 inhibition is the activation of the heat shock response (HSR). nih.govresearchgate.net This is a compensatory mechanism aimed at protecting the cell from proteotoxic stress. The inhibition of Hsp90 releases Heat Shock Factor 1 (HSF1), a transcription factor that is normally kept in an inactive state through its association with Hsp90. nih.gov Once released, HSF1 translocates to the nucleus and activates the transcription of genes encoding other heat shock proteins, most notably Hsp70. rsc.orgnih.gov
The upregulation of Hsp70 is a well-established biomarker of Hsp90 inhibition. rsc.orgnih.gov Hsp70 is another crucial chaperone that attempts to mitigate the damage caused by the accumulation of unfolded proteins by assisting in their refolding or degradation. frontiersin.org However, this induction of a pro-survival response can also be a mechanism of resistance to Hsp90 inhibitors. ashpublications.org Research has shown that treatment with the benzisoxazole derivative (R)-8n induced a significant accumulation of Hsp70 in various breast cancer cell lines. nih.gov
Modulation of Key Signaling Pathways
By promoting the degradation of numerous client kinases and transcription factors, benzisoxazole Hsp90 inhibitors profoundly impact cellular signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. rsc.org
The PI3K/Akt/NF-κB pathway is a central signaling cascade that regulates cell survival and proliferation and is frequently dysregulated in cancer. researchgate.net Akt, a serine/threonine kinase, is a well-known Hsp90 client protein. nih.govresearchgate.net Hsp90 is essential for maintaining Akt's stability and kinase activity. nih.govresearchgate.net Inhibition of Hsp90 leads to the dephosphorylation and eventual degradation of Akt, thereby shutting down its downstream signaling. nih.govnih.gov
The inhibition of Akt, in turn, affects the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a transcription factor that controls the expression of numerous anti-apoptotic genes. researchgate.netnih.gov Hsp90 also directly chaperones components of the NF-κB signaling pathway, such as IKK (IκB kinase). researchgate.netnih.gov Therefore, Hsp90 inhibitors can block NF-κB activation through multiple mechanisms, leading to decreased expression of survival proteins and sensitizing cancer cells to apoptosis. nih.gov Studies have demonstrated that Hsp90 inhibitors effectively block both constitutive and induced Akt activity and suppress NF-κB activation through the degradation of key components like RIP1 and IKKβ. nih.gov
Raf/MEK/ERK Pathway
The Raf/MEK/ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. wikipedia.orgnih.gov Dysregulation of this pathway is a common feature in many human cancers. mdpi.com Hsp90 plays a crucial role in maintaining the stability and function of key components of this pathway, including the Raf kinases (A-Raf, B-Raf, and C-Raf). nih.govnih.gov
Benzisoxazole Hsp90 inhibitors, such as NVP-AUY922, exert their effects by binding to the N-terminal ATP pocket of Hsp90, which inhibits its chaperone activity. nih.gov This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, including Raf kinases. nih.govaacrjournals.org The depletion of Raf disrupts the downstream signaling cascade, preventing the phosphorylation and activation of MEK1/2 and, subsequently, ERK1/2. aacrjournals.orgnih.gov The reduction in phosphorylated ERK (p-ERK) levels ultimately inhibits the transcription of genes involved in cell proliferation and survival. aacrjournals.orgoncotarget.com
Studies have demonstrated that treatment with benzisoxazole Hsp90 inhibitors leads to a significant decrease in the levels of key proteins in the Raf/MEK/ERK pathway. For instance, the Hsp90 inhibitor NVP-AUY922 has been shown to suppress the PI3K-AKT-mTOR and RAF-MEK-ERK signaling pathways. nih.govselleckchem.com This dual inhibition can be particularly effective in tumors that have developed resistance to MEK inhibitors alone. nih.govselleckchem.com The combination of Hsp90 inhibitors with MEK inhibitors has shown synergistic effects in preclinical models, suggesting a potent therapeutic strategy. nih.govselleckchem.com
| Compound | Cell Line | Effect on Raf/MEK/ERK Pathway | Reference |
| NVP-AUY922 | KRAS-mutant Non-Small Cell Lung Cancer | Suppressed RAF-MEK-ERK signaling. nih.govselleckchem.com | nih.gov, selleckchem.com |
| NVP-AUY922 | Glioblastoma (U87MG, SF188) | Depleted C-RAF and decreased phosphorylated ERK (p-ERK). aacrjournals.org | aacrjournals.org |
| PD184352 (MEK inhibitor) in combination with NVP-AUY922 | Glioblastoma (SNB19) | Enhanced radiosensitizing effect through downregulation of Erk. nih.govoncotarget.com | nih.gov, oncotarget.com |
JAK/STAT3 Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling route that governs cell proliferation, differentiation, apoptosis, and immune responses. nih.govthermofisher.com The aberrant activation of the JAK/STAT pathway, particularly STAT3, is frequently observed in a variety of solid tumors and is associated with tumorigenesis and chemotherapy resistance. nih.govoaepublish.com
Hsp90 is essential for the stability and function of several components of the JAK/STAT pathway, including the JAK kinases (JAK1, JAK2, JAK3, TYK2) and STAT3. By inhibiting Hsp90, benzisoxazole compounds can lead to the degradation of these client proteins, thereby disrupting the entire signaling cascade. Inhibition of the JAK2/STAT3 signaling pathway has been shown to increase the sensitivity of cancer cells to radiotherapy and induce apoptosis. scispace.com
While direct studies on benzisoxazole Hsp90 inhibitors specifically targeting the JAK/STAT pathway are less prevalent in the provided search results, the known dependence of JAKs and STAT3 on Hsp90 for their stability strongly suggests that these inhibitors would effectively block this pathway. The degradation of JAKs would prevent the phosphorylation and activation of STAT3. Activated STAT3 typically dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell survival and proliferation. Therefore, the inhibition of Hsp90 by benzisoxazole derivatives is expected to downregulate the expression of these target genes.
| Compound Class | Target Proteins | Anticipated Effect on JAK/STAT Pathway | Reference |
| JAK inhibitors | JAK1, JAK2, JAK3 | Decrease STAT activation, cell proliferation, and survival. oaepublish.com | oaepublish.com |
| Hsp90 inhibitors (general) | JAKs, STAT3 | Degradation of JAKs and STAT3, leading to pathway inhibition. | nih.gov |
Impact on Cell Cycle and Apoptosis Regulation
The inhibition of critical signaling pathways like Raf/MEK/ERK and JAK/STAT by benzisoxazole Hsp90 inhibitors has profound effects on the regulation of the cell cycle and the induction of apoptosis (programmed cell death). nih.govnih.gov
Cell Cycle Arrest:
Hsp90 client proteins include several key regulators of the cell cycle, such as cyclin-dependent kinases (e.g., CDK4) and other cell cycle proteins. nih.govnih.gov By promoting the degradation of these proteins, benzisoxazole Hsp90 inhibitors can halt the progression of the cell cycle, typically at the G1 or G2/M phases. nih.govresearchgate.net For example, the novel benzisoxazole Hsp90 inhibitor (R)-8n was found to cause cell cycle arrest at the G2/M phase in breast cancer cells. nih.gov This arrest prevents cancer cells from dividing and proliferating.
Induction of Apoptosis:
The disruption of pro-survival signaling pathways and the degradation of anti-apoptotic proteins are key mechanisms by which Hsp90 inhibitors induce apoptosis. nih.goveuropeanreview.org Hsp90 stabilizes several anti-apoptotic proteins, including AKT and survivin. nih.gov Inhibition of Hsp90 leads to the degradation of these proteins, tipping the cellular balance towards apoptosis.
A hallmark of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by caspases. nih.gov Treatment with benzisoxazole Hsp90 inhibitors has been shown to induce PARP cleavage, confirming the activation of the apoptotic cascade. aacrjournals.orgnih.gov Furthermore, these inhibitors can modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic members like Bcl-2 and increasing the expression of pro-apoptotic members like BAX. europeanreview.org
| Compound | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| (R)-8n | Breast Cancer (HCC1954) | Arrest at G2/M phase. nih.gov | Induced PARP cleavage. nih.gov | nih.gov |
| 17-AAG | Malignant Pleural Mesothelioma | G1 or G2/M arrest. nih.gov | Decreased levels of AKT and survivin, leading to apoptosis. nih.gov | nih.gov |
| NVP-AUY922 | Glioblastoma (U87MG) | - | Induced PARP and caspase-3 cleavage. aacrjournals.org | aacrjournals.org |
| BIIB021 | Cervical Cancer (HeLa) | - | Down-regulation of BCL-2 and increased expression of BAX, CYT-c, and CAS-3. europeanreview.org | europeanreview.org |
Structure Activity Relationship Sar Studies of Benzisoxazole Hsp90 Inhibitors
Rational Design Strategies for Benzisoxazole Derivatives
The design of benzisoxazole Hsp90 inhibitors has largely been structure-based, leveraging the known crystal structure of the Hsp90 N-terminal ATP-binding pocket. acs.orgdrugbank.com This approach allows for the rational design of molecules that can fit precisely into the active site and form key interactions with amino acid residues.
Initial strategies involved identifying small-molecule benzisoxazole derivatives that could bind to the ATP pocket. acs.org Crystallographic studies were instrumental in revealing how these compounds orient themselves within the binding site, highlighting a crucial interaction with the residue Asp93. acs.orgdrugbank.com This understanding formed the foundation for subsequent optimization efforts. Molecular docking and dynamics simulations have also been employed to predict the binding modes of newly designed derivatives and to prioritize compounds for synthesis. rsc.org These computational tools help in visualizing how modifications to the benzisoxazole scaffold might enhance interactions with key residues such as Asn51, Asp93, Met98, and Thr184. nih.gov
Chemical Modifications and their Influence on Hsp90 Binding Affinity
SAR studies have systematically explored modifications at various positions of the benzisoxazole scaffold to enhance Hsp90 binding affinity. Optimization efforts have led to the identification of potent analogues with significant biochemical profiles. acs.orgdrugbank.com
One key area of modification has been the side chains attached to the core structure. For instance, in a series of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, various substituents were introduced to probe their effect on activity. rsc.org The goal of these modifications is often to improve interactions with the specific sub-pockets within the larger ATP-binding site. High-throughput screening followed by chemical optimization has proven effective in identifying compounds with high affinity, achieving IC50 values in the nanomolar range. For example, optimization efforts led to the discovery of a benzisoxazole derivative with an IC50 of 30 nM in a fluorescence polarization binding assay. nih.gov
Table 1: Influence of Chemical Modifications on Hsp90 Binding Affinity
| Compound ID | Core Scaffold | Key Substituent/Modification | Hsp90 Binding Affinity (IC50) |
|---|---|---|---|
| Compound 13 | Benzisoxazole | Optimized side chain | Potent biochemical profile reported |
| Compound 48 | Benzisoxazole | Optimized from HTS | 30 nM |
| (R)-8n | N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide | Specific enantiopure form | Submicromolar IC50 value |
Correlation between Structural Features and Functional Efficacy
Beyond simple binding affinity, SAR studies also correlate structural features with cellular outcomes, such as the degradation of Hsp90 client proteins and the induction of Hsp70, a biomarker for Hsp90 inhibition. rsc.org
Potent benzisoxazole inhibitors have been shown to induce the degradation of key oncogenic client proteins. For example, compound (R)-8n, a tetrahydrobenzisoxazol-4-yl)amide derivative, led to the pronounced suppression of client proteins such as HER2, EGFR, c-MET, AKT, and CDK4 in breast cancer cells. rsc.org Similarly, another optimized benzisoxazole compound was shown to induce the degradation of Her2 and the androgen receptor. nih.gov
The inhibition of Hsp90 typically triggers a heat shock response, characterized by the upregulation of other heat shock proteins like Hsp70. rsc.org The ability of a benzisoxazole derivative to induce Hsp70 is a strong indicator that it is effectively inhibiting Hsp90 within the cell. The compound (R)-8n was validated to work through the Hsp90 pathway by observing this upregulation of Hsp70 alongside client protein suppression. rsc.org This dual effect—client protein degradation and Hsp70 induction—is a hallmark of functional Hsp90 inhibition and a key endpoint in assessing the efficacy of new analogues.
Table 2: Functional Efficacy of Benzisoxazole Hsp90 Inhibitors
| Compound ID | Effect on Client Proteins | Hsp70 Induction |
|---|---|---|
| (R)-8n | Suppression of HER2, EGFR, c-MET, AKT, CDK4 | Observed upregulation |
| Compound 48 | Degradation of Her2 and androgen receptor | Not specified |
Stereochemical Considerations in Benzisoxazole Inhibitor Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in the activity of Hsp90 inhibitors. The ATP-binding pocket of Hsp90 is chiral, meaning it can interact differently with different enantiomers (mirror-image isomers) of an inhibitor.
For the N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide series, initial compounds were synthesized and tested as racemates (a 1:1 mixture of both enantiomers). Once lead compounds with submicromolar IC50 values were identified, they were separated into their individual, enantiopure forms. rsc.org Subsequent testing revealed that one enantiomer was significantly more active than the other. Specifically, the compound designated as (R)-8n was identified as the more potent inhibitor, and its cellular effects, such as client protein degradation and apoptosis induction, were characterized using this single enantiomer. rsc.org This demonstrates that a specific stereochemical configuration is crucial for optimal interaction with the Hsp90 target.
Scaffold Hopping and Lead Optimization within the Benzisoxazole Class
Scaffold hopping is a medicinal chemistry strategy used to discover new, structurally distinct compounds that retain the same biological activity as a known parent compound. nih.govresearchgate.net This involves replacing the central molecular core (the scaffold) with a different one while preserving the key binding interactions. This can lead to compounds with improved properties, such as better potency or a more favorable metabolic profile. rsc.org
Within the broader class of Hsp90 inhibitors, the isoxazole (B147169) ring itself can be considered an advantageous scaffold. It was rationalized that replacing the nitrogen of a pyrazole scaffold with an oxygen to form an isoxazole would lock the molecule into a conformation that is a better hydrogen bond acceptor, which could be advantageous for binding to Hsp90. nih.gov
Lead optimization is the process of taking a promising "hit" or "lead" compound and making iterative chemical modifications to improve its characteristics. nih.gov The development of benzisoxazole Hsp90 inhibitors is a clear example of this process. Starting from initial screening hits, structure-based optimization was used to methodically refine the scaffold and its substituents, leading to the identification of highly potent analogues like compound 13. acs.orgdrugbank.com This iterative cycle of design, synthesis, and testing is fundamental to developing a preclinical candidate from an initial discovery.
Computational and Biophysical Approaches in Research of Benzisoxazole Hsp90 Inhibitors
Molecular Docking and Binding Mode Prediction
Molecular docking is a fundamental computational tool used to predict the binding orientation and affinity of a ligand to its protein target. In the context of benzisoxazole Hsp90 inhibitors, docking studies have been instrumental in elucidating their interaction within the ATP-binding pocket located in the N-terminal domain (NTD) of Hsp90. acs.orgdrugbank.com These simulations consistently show that benzisoxazole derivatives occupy the same site as the natural substrate, ATP.
A critical interaction revealed by docking is the hydrogen bond formation with the side chain of Aspartate 93 (Asp93), a key residue for inhibitor binding. acs.orgdrugbank.comnih.gov Other crucial residues identified through docking simulations that stabilize the inhibitor-protein complex include Asparagine 51 (Asn51), Lysine 58 (Lys58), and Glycine 97 (Gly97), primarily through hydrogen bonds and hydrophobic interactions. bonviewpress.comresearchgate.net Virtual screening campaigns often use molecular docking to evaluate large libraries of compounds, prioritizing those with the most favorable predicted binding energies for synthesis and biological testing. bonviewpress.comnih.gov For instance, screening of the ZINC database has identified novel isoxazole-based molecules with high predicted binding affinities, some exceeding that of the well-characterized inhibitor Luminespib. bonviewpress.com
| Compound Class/ID | Predicted Binding Energy (kcal/mol) | Key Interacting Hsp90 Residues | Reference |
| ZINC Database Hits | -8.23 to -8.51 | Asn51, Lys58, Gly97 | bonviewpress.com |
| Luminespib (Reference) | -8.20 | Asn51, Lys58, Gly97 | bonviewpress.com |
| 3,4-disubstituted isoxazoles | Not specified | Asn51, Asp58, Asp93, Met98, Thr184, Val150 | nih.gov |
Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the Hsp90-benzisoxazole complex over time. nih.govmdpi.com These simulations, often run for nanoseconds, provide insights into the conformational changes of both the ligand and the protein upon binding. nih.govrsc.org
MD studies on Hsp90 complexes with benzisoxazole inhibitors have been used to assess the stability of the predicted docking poses. nih.govnih.gov By analyzing metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg), researchers can confirm that the inhibitor remains stably bound within the active site. nih.gov For example, a 100-ns simulation showed that a novel 3,4-disubstituted isoxazole (B147169) compound exhibited minimal RMSD changes, indicating its stability in the Hsp90 active site. nih.gov MD simulations are also crucial for refining binding energy calculations using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. rsc.org
| Study Subject | Simulation Time | Key Finding | Software/Force Field | Reference |
| N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides | 1 ns | Guided selection of compounds for synthesis. | Not Specified | nih.gov |
| 3,4-disubstituted isoxazole (Compound 5) | 100 ns | RMSD change was less than 0.1 nm, indicating high stability. | GROMACS-2021.5 / Amber99sb | nih.gov |
| Predicted Isoxazole-based ligands | Not Specified | Predicted ligands were stable in the active site. | Not Specified | nih.gov |
| Various Hsp90 inhibitors | Not Specified | Revealed that inhibitor binding affects the conformational dynamics and motion modes of Hsp90. | Not Specified | mdpi.com |
Pharmacophore Modeling and Virtual Screening for Novel Benzisoxazole Analogs
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. mdpi.com These models can be generated based on the structure of a known potent ligand (ligand-based) or from the protein's active site (structure-based). mdpi.commdpi.com For Hsp90, pharmacophore models typically include features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, which are critical for binding. mdpi.com
Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large chemical databases for novel compounds that possess the desired features. bonviewpress.com This virtual screening approach is highly efficient for identifying new chemical scaffolds. researchgate.net For example, a pharmacophore model (ADDRR) was developed from a known ligand and used to screen nearly 31,000 compounds, resulting in the identification of several promising new candidates. mdpi.com This technique has proven effective in discovering novel isoxazole-based Hsp90 inhibitors. researchgate.net
| Model Type | Key Pharmacophore Features | Database Screened | Outcome | Reference |
| Structure-Based (MEY ligand) | 1 Acceptor, 2 Donors, 2 Hydrophobic Rings (ADDRR) | ~31,000 compounds | 3,019 candidates identified; 5 showed strong predicted affinity. | mdpi.com |
| Ligand-Based (Luminespib) | Not specified | ZINC Database | Identified 36 potential isoxazole-based inhibitors. | bonviewpress.comresearchgate.net |
Structure-Based Drug Design (SBDD) Methodologies
Structure-based drug design (SBDD) is an iterative process that leverages the three-dimensional structural information of the target protein to design inhibitors. nih.gov This approach heavily relies on techniques like X-ray crystallography and molecular modeling to understand the precise interactions between the inhibitor and the target's binding site. researchgate.net
In the development of benzisoxazole Hsp90 inhibitors, SBDD has been pivotal. nih.gov After initial hits were identified, crystallographic studies revealed their binding mode in the ATP pocket. acs.orgdrugbank.com This structural information, particularly the key interaction with Asp93, allowed medicinal chemists to rationally modify the initial scaffold to improve potency and other pharmacological properties. acs.orgnih.gov This optimization process, guided by the protein's structure, led to the identification of highly potent analogues. acs.orgresearchgate.net
Fragment-Based Drug Design (FBDD) Strategies
Fragment-based drug design (FBDD) is an alternative approach to drug discovery that starts with identifying low-molecular-weight compounds (fragments) that bind weakly to the target protein. nih.gov These fragments are then optimized and grown or linked together to produce a more potent lead compound. mdpi.com
FBDD has been successfully applied to discover novel Hsp90 inhibitors. nih.gov The process often begins by selecting fragments through computational methods like docking. nih.gov These fragments are then tested in biochemical assays, and the binding modes of confirmed hits are determined by X-ray crystallography. nih.gov This structural information is then used to guide the "fragment evolution process," where fragments are elaborated into more complex and potent molecules, demonstrating a powerful strategy for exploring new chemical space for Hsp90 inhibition. nih.gov
Crystallographic Studies of Hsp90-Benzisoxazole Complexes
X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes, offering definitive evidence of the binding mode and the specific molecular interactions. Several crystal structures of the Hsp90 N-terminal domain in complex with benzisoxazole-based inhibitors have been solved. acs.orgdrugbank.com
These studies have been fundamental in validating the binding poses predicted by molecular docking and have confirmed that these compounds bind in the ATP-binding site. acs.orgnih.gov The crystal structures clearly show the critical hydrogen bonding interaction with Asp93 and detail the network of contacts with other residues in the pocket, such as Lys58. nih.gov This precise structural information is invaluable for SBDD and FBDD efforts, providing a detailed blueprint for the design of next-generation inhibitors. researchgate.netsemanticscholar.org
| PDB ID | Inhibitor | Key Structural Finding | Reference |
| 4LWF | Fragment 3 (isoxazole-containing) | Binds at the ATP site of the N-terminus. | researchgate.net |
| 3QDD | BIIB021 (Purine-based inhibitor for comparison) | Binds to adenine (B156593) pocket A and hydrophobic pocket B. | semanticscholar.org |
| 6LTK | SNX-2112 | Well accommodated in the ATP-binding pocket. | researchgate.net |
| Not Specified | Small-molecule benzisoxazole derivatives | Bind in the ATP binding pocket interacting with Asp93. | acs.orgdrugbank.com |
In Silico Assessment of Selectivity and Polypharmacology
While potent inhibition of Hsp90 is the primary goal, understanding an inhibitor's selectivity and potential off-target effects is crucial. Polypharmacology, the ability of a single compound to interact with multiple targets, can be a source of adverse effects or present opportunities for multi-target therapies. nih.govnih.gov
In silico target profiling methods are used to computationally predict the potential off-targets of Hsp90 inhibitors. nih.gov These approaches, such as the Similarity Ensemble Approach (SEA) or platforms like Chemotargets CLARITY, compare the inhibitor's structure to databases of known ligands for other proteins, particularly kinases, which share structural similarities in their ATP-binding sites. nih.gov Studies have shown that some Hsp90 inhibitors, such as ganetespib (B611964) and luminespib, have unique kinase polypharmacological profiles. nih.gov Computational analysis of the Hsp90 interactome can also help in designing molecules that modulate both Hsp90 and its interacting partners, offering a rational approach to developing multi-targeted agents. nih.gov
Preclinical Efficacy and Cellular Studies of Benzisoxazole Hsp90 Inhibitors
In Vitro Cellular Assays
The preclinical evaluation of benzisoxazole Heat shock protein 90 (Hsp90) inhibitors involves a suite of in vitro cellular assays designed to confirm their mechanism of action, target engagement, and effects on cancer cell pathophysiology. These assays are critical for establishing the biological activity of these compounds before they can be considered for further development.
Fluorescence Polarization (FP) is a widely used, robust, and sensitive technique to quantify the binding affinity of small molecule inhibitors to Hsp90 in a high-throughput format. The assay's principle is based on the change in the rotational speed of a fluorescently labeled probe upon binding to a larger molecule like Hsp90. When a small, fluorescently-tagged Hsp90 ligand (probe) is excited with polarized light, it tumbles rapidly in solution, leading to significant depolarization of the emitted light. However, when this probe is bound to the large Hsp90 protein, its tumbling is restricted, and the emitted light remains highly polarized.
Studies have demonstrated the utility of this method for characterizing benzisoxazole Hsp90 inhibitors. For example, the benzisoxazole-based inhibitor NVP-AUY922 was shown to potently inhibit Hsp90α and Hsp90β with IC50 values of 13 nM and 21 nM, respectively, in competitive fluorescence polarization assays. nih.gov Another benzisoxazole compound was identified as a potent inhibitor of Hsp90 with an IC50 of 30 nM in a similar FP assay.
| Compound | Assay Type | Target | IC50 (nM) |
| NVP-AUY922 | Fluorescence Polarization | Hsp90α | 13 |
| NVP-AUY922 | Fluorescence Polarization | Hsp90β | 21 |
| Benzisoxazole Hsp90 Inhibitor | Fluorescence Polarization | Hsp90 | 30 |
This table presents data on the inhibitory concentration of specific benzisoxazole compounds against Hsp90 isoforms as measured by fluorescence polarization assays.
A hallmark of effective Hsp90 inhibition is the subsequent ubiquitination and proteasomal degradation of its client proteins, many of which are oncoproteins critical for tumor cell survival and proliferation. Immunoblotting, or Western blotting, is the standard method used to visualize and quantify the depletion of these client proteins following treatment with an Hsp90 inhibitor.
In this assay, cancer cells are treated with varying concentrations of a benzisoxazole Hsp90 inhibitor for a specified period. Subsequently, the cells are lysed, and the total protein content is separated by gel electrophoresis and transferred to a membrane. This membrane is then probed with specific antibodies that recognize the target client proteins (e.g., ERBB2/HER2, c-Met, AKT, CDK4) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
The binding of the antibody is detected, often via chemiluminescence, producing bands whose intensity corresponds to the amount of protein. A reduction in the band intensity for a client protein in treated cells compared to untreated controls confirms the inhibitor's activity. This method also allows for the observation of a dose-dependent and time-dependent degradation of multiple client proteins, confirming the molecular signature of Hsp90 inhibition. For instance, the benzisoxazole inhibitor NVP-HSP990 was shown to deplete its client protein c-Met in GTL-16 gastric tumor cells. nih.gov Similarly, NVP-AUY922 treatment led to the depletion of ERBB2, CRAF, and cyclin-dependent kinase 4 in tumor xenografts. nih.gov
| Benzisoxazole Inhibitor | Client Protein(s) Degraded | Cell Line / Model |
| NVP-AUY922 | ERBB2, CRAF, CDK4, AKT | BT474, A2780, U87MG, PC3, WM266.4 Xenografts |
| NVP-HSP990 | c-Met | GTL-16 Gastric Tumor Cells & Xenografts |
This table summarizes the client proteins that are degraded upon treatment with specific benzisoxazole Hsp90 inhibitors in various cancer models.
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying direct drug-target engagement within the complex environment of a living cell. The underlying principle of CETSA is that the binding of a ligand, such as a benzisoxazole inhibitor, to its target protein, Hsp90, generally increases the protein's thermal stability.
In a typical CETSA experiment, intact cells are treated with the inhibitor or a vehicle control. The cells are then heated to a range of temperatures, causing proteins to denature and aggregate. Following heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation. The amount of Hsp90 remaining in the soluble fraction at each temperature is then quantified, typically by immunoblotting. In the presence of a binding inhibitor, the Hsp90 protein will be more resistant to heat-induced denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This "thermal shift" provides direct evidence that the compound is binding to Hsp90 in the cellular context.
While CETSA is a well-established method for confirming target engagement for many kinase and other protein inhibitors, specific published data applying this technique to benzisoxazole-class Hsp90 inhibitors is not widely available in the current body of literature.
By promoting the degradation of numerous client proteins, Hsp90 inhibitors can simultaneously disrupt multiple oncogenic signaling pathways that are fundamental to cancer cell growth, survival, and proliferation. The effect of benzisoxazole Hsp90 inhibitors on these pathways is a critical area of preclinical investigation.
Many Hsp90 client proteins are receptor tyrosine kinases (e.g., ERBB2, c-MET, EGFR) or downstream signaling kinases (e.g., AKT, CRAF) that drive key cancer-promoting pathways. nih.gov Inhibition of Hsp90 leads to the degradation of these kinases, effectively shutting down their respective signaling cascades. For example, treatment of breast cancer cells with NVP-AUY922 results in the degradation of ERBB2 and a subsequent reduction in phosphorylated (active) AKT, a key node in the PI3K/AKT survival pathway. nih.gov This demonstrates that the inhibitor not only removes the client protein but also functionally impairs the downstream signaling pathway.
Furthermore, Hsp90 inhibition can impact pathways involved in cell cycle regulation. Client proteins such as Cyclin-Dependent Kinase 4 (CDK4) are degraded following treatment with benzisoxazole inhibitors, which can lead to cell cycle arrest in the G1-G2 phase, thereby preventing cancer cell division. nih.gov The broad impact on these interconnected signaling networks underscores the therapeutic potential of targeting a central chaperone protein like Hsp90.
In Vivo Studies in Non-Human Models
Following promising in vitro results, the efficacy of benzisoxazole Hsp90 inhibitors must be evaluated in vivo using non-human models, most commonly animal xenografts. These studies are essential for understanding the compound's antitumor activity in a complex biological system.
Xenograft models, where human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice, are the standard for preclinical in vivo efficacy testing. These models allow researchers to assess an inhibitor's ability to halt or reverse tumor growth.
The benzisoxazole-based Hsp90 inhibitor NVP-AUY922 has demonstrated significant antitumor activity across a diverse range of human tumor xenograft models. In studies involving BT474 (breast), A2780 (ovarian), U87MG (glioblastoma), PC3 (prostate), and WM266.4 (melanoma) xenografts, daily administration of NVP-AUY922 resulted in statistically significant tumor growth inhibition and, in some cases, tumor regression. nih.gov The therapeutic effects observed in these models were directly correlated with pharmacodynamic markers in the tumor tissue, such as the induction of Hsp70 and the depletion of client proteins like ERBB2 and CDK4, confirming that the antitumor activity was a result of Hsp90 inhibition. nih.gov
Another orally bioavailable benzisoxazole Hsp90 inhibitor, NVP-HSP990, has also shown potent in vivo efficacy. In a GTL-16 (gastric cancer) xenograft model, a single oral administration induced a sustained downregulation of the c-Met client protein. nih.gov Repeated dosing in this and other xenograft models led to significant tumor growth inhibition. nih.gov These findings highlight the ability of benzisoxazole Hsp90 inhibitors to effectively engage their target and exert a powerful antitumor effect in vivo.
| Compound | Xenograft Model | Tumor Type | Outcome |
| NVP-AUY922 | BT474 | Breast Cancer | Significant growth inhibition/regression |
| NVP-AUY922 | A2780 | Ovarian Cancer | Significant growth inhibition/regression |
| NVP-AUY922 | U87MG | Glioblastoma | Significant growth inhibition/regression |
| NVP-AUY922 | PC3 | Prostate Cancer | Significant growth inhibition |
| NVP-AUY922 | WM266.4 | Melanoma | Significant growth inhibition/regression |
| NVP-HSP990 | GTL-16 | Gastric Cancer | Significant tumor growth inhibition |
This table summarizes the in vivo efficacy of benzisoxazole Hsp90 inhibitors in various human tumor xenograft models.
Pharmacodynamic Biomarker Evaluation (e.g., Hsp70 induction, client protein levels)
The preclinical assessment of benzisoxazole Hsp90 inhibitors relies heavily on pharmacodynamic (PD) biomarkers to confirm target engagement and downstream biological effects. Inhibition of the Hsp90 ATPase activity triggers a cascade of cellular events that serve as robust indicators of the compound's action. aacrjournals.org The most well-characterized of these biomarkers are the induction of heat shock protein 70 (Hsp70) and the degradation of Hsp90 client proteins. aacrjournals.orgnih.gov
The induction of Hsp70 is considered a hallmark of Hsp90 inhibition. aacrjournals.org When Hsp90 is inhibited, the heat shock factor-1 (HSF-1) is released, leading to the transcriptional upregulation of heat shock proteins, most notably Hsp70. aacrjournals.org This compensatory response is a reliable and sensitive marker of target engagement. nih.gov For instance, in preclinical studies involving the benzisoxazole inhibitor onalespib (B1677294), exposure of glioma cell lines to the compound resulted in a characteristic, dose-dependent increase in Hsp70 levels, confirming Hsp90 inhibition. nih.gov
Equally important is the monitoring of Hsp90 client protein levels. Hsp90 is essential for the conformational stability and function of a wide array of proteins, many of which are critical for tumor growth and survival. nih.govnih.gov Inhibition of Hsp90 leads to the misfolding of these client proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. nih.govatlasgeneticsoncology.org Consequently, a reduction in the levels of key oncogenic client proteins is a direct measure of the inhibitor's efficacy.
In preclinical models of breast cancer, the benzisoxazole inhibitor NVP-AUY922 (luminespib) demonstrated potent depletion of critical client proteins. nih.govnih.gov Studies in BT-474 breast cancer xenografts showed that administration of NVP-AUY922 led to significant decreases in the levels of ERBB2 (HER2) and phosphorylated AKT (P-AKT), both of which are key drivers in this cancer type. nih.govnih.gov The degradation of these proteins is a direct consequence of Hsp90 inhibition and correlates with the antitumor effects of the drug. nih.gov Similarly, onalespib has been shown to decrease the expression of client proteins such as EGFR, p-EGFR, AKT, and P-AKT. medchemexpress.com
The evaluation of these pharmacodynamic markers is crucial in preclinical studies to establish a link between drug exposure, target inhibition, and biological response, providing a strong rationale for clinical development. nih.gov
Table 1: Pharmacodynamic Biomarkers for Benzisoxazole Hsp90 Inhibitors
| Biomarker | Effect of Inhibition | Example Compound | Preclinical Model | Key Findings | Reference |
|---|---|---|---|---|---|
| Hsp70 | Induction/Upregulation | NVP-AUY922 | BT-474 breast cancer cells & xenografts | Increased Hsp70 protein levels observed concurrent with proliferative inhibition. | nih.govnih.gov |
| Hsp70 | Induction/Upregulation | Onalespib | LN229, U251HF, A172 glioma cells | Dose-dependent increase in Hsp70 levels, confirming Hsp90 inhibition. | nih.gov |
| ERBB2 (HER2) | Degradation/Depletion | NVP-AUY922 | BT-474 breast cancer xenografts | Significant decrease in ERBB2 levels following treatment. | nih.govnih.gov |
| AKT / P-AKT | Degradation/Depletion | NVP-AUY922 | BT-474 breast cancer xenografts | Marked decreases in total and phosphorylated AKT levels. | nih.govnih.gov |
| EGFR / p-EGFR | Degradation/Depletion | Onalespib | Non-small cell lung cancer models | Decreased expression of total and phosphorylated EGFR. | medchemexpress.com |
Prolonged Hsp90-Inhibitory Activity in Preclinical Models
A key feature of some second-generation benzisoxazole Hsp90 inhibitors is their ability to exert sustained target inhibition in preclinical models. This prolonged activity is advantageous, as it can lead to a more durable downstream effect on client protein degradation and, ultimately, a more pronounced antitumor response. nih.gov This contrasts with earlier Hsp90 inhibitors that often had short durations of action, potentially limiting their clinical efficacy. nih.gov
The benzisoxazole derivative onalespib, for example, is noted for its favorable pharmacokinetic and pharmacodynamic profile that results in prolonged Hsp90 inhibition. nih.gov This sustained action leads to a durable reduction in the levels of its client oncoproteins and their downstream targets, which may be particularly relevant for achieving a more significant clinical effect. nih.gov
Similarly, extensive preclinical research on NVP-AUY922 (luminespib) has highlighted its prolonged activity. nih.govaacrjournals.org In studies using BT-474 breast tumor-bearing mice, a single intravenous administration resulted in drug levels within the tumor that were more than 1,000 times the cellular GI50 value (the concentration required to inhibit cell growth by 50%) for approximately two days. nih.govnih.gov Furthermore, tissue distribution experiments in the same model showed that NVP-AUY922 was retained in the tumor for at least one week. aacrjournals.org This prolonged tumor exposure was directly correlated with sustained pharmacodynamic effects, including the degradation of client proteins, and significant tumor growth inhibition with a once-weekly dosing schedule. nih.govaacrjournals.org
This durable target engagement is a significant attribute of these benzisoxazole compounds, suggesting that intermittent dosing schedules may be sufficient to maintain therapeutic levels of Hsp90 inhibition in a clinical setting. nih.gov
Table 2: Evidence of Prolonged Hsp90-Inhibitory Activity
| Compound | Preclinical Model | Key Findings on Duration of Action | Pharmacodynamic Correlation | Reference |
|---|---|---|---|---|
| NVP-AUY922 (Luminespib) | BT-474 breast cancer xenografts | Drug levels in tumor remained >1000x cellular GI50 for ~2 days after a single dose. | Therapeutic effects were concordant with sustained changes in PD markers (Hsp70, ERBB2, P-AKT). | nih.govnih.gov |
| NVP-AUY922 (Luminespib) | BT-474 breast cancer xenografts | Compound was present in the tumor for at least 1 week. | Correlated with significant tumor growth inhibition on a once-per-week schedule. | aacrjournals.org |
| Onalespib | Malignant glioma models | Described as having a favorable PK/PD profile exerting prolonged Hsp90 inhibition. | Resulted in a sustained reduction in levels of client oncoproteins. | nih.gov |
Table of Compounds
| Compound Name |
|---|
| NVP-AUY922 (Luminespib) |
| Onalespib (AT13387) |
| ERBB2 (HER2) |
| AKT |
| P-AKT |
| EGFR |
Advanced Research Directions and Challenges for Benzisoxazole Hsp90 Inhibitors
Overcoming Drug Resistance Mechanisms
A significant challenge in cancer treatment is the development of drug resistance. Hsp90 inhibitors, including those with a benzisoxazole scaffold, represent a promising strategy to counteract this phenomenon. Cancer cells often become resistant to therapies like platinum-based drugs (e.g., cisplatin) through mechanisms that enhance DNA damage repair. nih.govnih.gov Hsp90 inhibition can overcome this by promoting the degradation of key proteins within these repair pathways.
Preclinical studies have demonstrated that combining Hsp90 inhibitors with cisplatin can re-sensitize resistant cancer cells. For instance, in models of cisplatin-resistant pancreatic ductal adenocarcinoma (PDAC), treatment with an Hsp90 inhibitor alongside cisplatin led to increased DNA damage, chromosome fragmentation, and enhanced accumulation of DNA-bound platinum. mdpi.com This synergistic effect is attributed to the Hsp90 inhibitor-mediated degradation of client proteins essential for the Fanconi anemia pathway, a crucial DNA repair mechanism. mdpi.com Although these studies often use pan-Hsp90 inhibitors rather than specifically benzisoxazole derivatives, the fundamental mechanism of client protein degradation is directly applicable. By destabilizing proteins that cancer cells rely on to survive chemotherapy, benzisoxazole Hsp90 inhibitors could reverse acquired resistance and restore therapeutic efficacy.
Combination Therapy Strategies in Preclinical Models
The therapeutic potential of benzisoxazole Hsp90 inhibitors is significantly amplified when used in combination with other anticancer agents. nih.govmdpi.com This approach is based on the rationale that simultaneously targeting multiple, often interconnected, oncogenic pathways can produce synergistic effects and delay the onset of resistance. nih.govnih.gov Preclinical models have provided substantial evidence supporting various combination strategies.
Combination with Chemotherapy: Hsp90 inhibitors have shown strong synergy with conventional chemotherapeutic agents.
Platinum Agents: In a nasopharyngeal carcinoma model, the combination of the Hsp90 inhibitor AUY922 (a resorcinol isoxazole (B147169) derivative) and cisplatin significantly increased apoptosis and inhibited tumor growth in xenograft mice, effectively overcoming cisplatin resistance. nih.gov
Taxanes: Hsp90 inhibition sensitizes cancer cells to taxanes by causing the degradation of key survival proteins like HER2 and inactivating the Akt signaling pathway. mdpi.comnih.gov
Combination with Targeted Kinase Inhibitors: Since many kinases are Hsp90 client proteins, combining Hsp90 inhibitors with kinase inhibitors offers a powerful dual-pronged attack. This strategy can prevent the emergence of resistance to kinase inhibitors, which often occurs through the activation of alternative signaling pathways chaperoned by Hsp90. nih.gov Preclinical evidence suggests that simultaneously targeting a specific kinase and the Hsp90 chaperone complex can prolong therapeutic efficacy. nih.gov A novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivative demonstrated pronounced suppression of key oncoreceptors (HER2, EGFR, c-MET) and mitogenic kinases (AKT, CDK4) in breast cancer cells, highlighting its potential in combination regimens.
Interactive Table: Preclinical Combination Strategies
| Combination Class | Example Agent | Cancer Model | Observed Effect |
|---|---|---|---|
| Platinum Agents | Cisplatin | Pancreatic Cancer, Nasopharyngeal Carcinoma | Overcomes resistance, increases DNA damage and apoptosis. nih.govmdpi.com |
| Taxanes | Paclitaxel | Breast Cancer, Non-small-cell lung cancer | Sensitizes cells by degrading HER2 and inactivating Akt. mdpi.com |
Targeting Specific Hsp90 Isoforms (e.g., cytosolic vs. mitochondrial/ER)
The human Hsp90 family comprises four main isoforms, each with a distinct subcellular localization and specialized functions:
Hsp90α (inducible) and Hsp90β (constitutive): Reside in the cytoplasm. nih.govatlasgeneticsoncology.org
Grp94 (Glucose-regulated protein 94): Localized to the endoplasmic reticulum (ER). nih.govatlasgeneticsoncology.org
TRAP-1 (Tumor necrosis factor receptor-associated protein 1): Found in the mitochondria. nih.govatlasgeneticsoncology.org
Most first- and second-generation Hsp90 inhibitors, including many benzisoxazole derivatives, are pan-inhibitors that target the highly conserved N-terminal ATP-binding pocket across all isoforms. ku.edu This lack of selectivity is believed to contribute to off-target toxicities observed in clinical trials. nih.gov Consequently, a major goal in advanced Hsp90 research is the development of isoform-selective inhibitors. ku.edu
Targeting a specific isoform could provide a more refined therapeutic effect while minimizing side effects. For example, TRAP-1 plays a key role in regulating mitochondrial metabolism in cancer cells, making it an attractive target. nih.gov Similarly, Grp94 is involved in the maturation of proteins related to cancer metastasis. The primary challenge in developing such inhibitors, including those based on a benzisoxazole scaffold, is the high degree of similarity (over 85% identity) in the ATP-binding sites across the isoforms. ku.edu While research has produced selective inhibitors for Grp94 and TRAP-1 from other chemical scaffolds, the development of benzisoxazole derivatives with clear isoform selectivity remains a critical area for future investigation.
Development of Novel Hsp90 Inhibition Modalities
Beyond competitive ATP inhibition at the N-terminus, researchers are exploring novel modalities to modulate Hsp90 function. These approaches aim to offer greater specificity, reduce side effects like the heat shock response, and provide alternative mechanisms of action.
Protein-Protein Interaction Disrupters
The function of Hsp90 is critically dependent on its interaction with a host of co-chaperone proteins, such as Aha1 (Activator of Hsp90 ATPase homolog 1) and Cdc37 (Cell division cycle 37). nih.govnih.gov
Aha1: Enhances Hsp90's low intrinsic ATPase activity. nih.gov
Cdc37: Acts as an adaptor to recruit kinase clients to the Hsp90 machinery.
Disrupting these essential protein-protein interactions (PPIs) offers a highly specific way to inhibit the chaperone cycle for particular client classes without blocking all Hsp90 activity. researchgate.net This strategy could "fine-tune" Hsp90 inhibition, potentially leading to fewer side effects. nih.gov Small molecules and natural products from other chemical classes have been identified that can interfere with the Hsp90-Aha1 or Hsp90-Cdc37 interactions. nih.gov The development of benzisoxazole derivatives specifically designed to block these critical co-chaperone binding interfaces is a logical next step in creating more targeted Hsp90-modulating therapies.
PROTAC (Proteolysis-Targeting Chimera) Approaches for Hsp90 Degradation
Proteolysis-targeting chimera (PROTAC) technology offers a revolutionary approach that moves beyond simple inhibition to induce the outright degradation of a target protein. A PROTAC is a heterobifunctional molecule that links a ligand for a target protein (in this case, Hsp90) to a ligand for an E3 ubiquitin ligase. frontiersin.org This chimera brings Hsp90 into proximity with the E3 ligase, leading to its polyubiquitination and subsequent destruction by the proteasome.
This degradation-based approach has several potential advantages over inhibition, including the ability to eliminate all functions of the target protein and potentially act at lower concentrations. Researchers have successfully developed PROTACs that induce the degradation of Hsp90α and Hsp90β using warheads based on other inhibitor scaffolds like geldanamycin. frontiersin.org A related concept, termed HSP90 interactome-mediated PROTAC (HIM-PROTAC), cleverly uses an Hsp90 inhibitor to recruit the entire chaperone complex to degrade a different target protein. nih.gov The application of the versatile benzisoxazole scaffold as the Hsp90-binding warhead in a traditional PROTAC designed to degrade Hsp90 itself is a highly promising, yet currently unrealized, direction for advanced research.
Covalent Hsp90 Inhibitors
The development of covalent inhibitors represents a strategic approach to achieving prolonged and potent target engagement. Unlike reversible inhibitors that bind and dissociate from their target, covalent inhibitors form a permanent bond, typically with a non-catalytic cysteine or other nucleophilic residue within the target protein's binding site. This irreversible interaction can lead to a more durable pharmacological effect and may overcome challenges associated with high ATP concentrations in the cellular environment that can compete with reversible ATP-competitive inhibitors.
While the majority of reported benzisoxazole Hsp90 inhibitors are reversible, the principles of covalent inhibitor design could be applied to this scaffold. This would involve the incorporation of a reactive electrophilic group, often referred to as a "warhead," onto the benzisoxazole core. This warhead is designed to react with a specific nucleophilic amino acid residue in the Hsp90 ATP-binding pocket. The design of such inhibitors requires a detailed understanding of the three-dimensional structure of the Hsp90-inhibitor complex to ensure that the electrophile is correctly positioned to react with the target residue without causing off-target interactions. A potential advantage of this approach is the possibility of achieving high potency and prolonged duration of action, which could translate to improved therapeutic outcomes.
Role of Post-translational Modifications of Hsp90 and Co-chaperones in Modulating Inhibitor Activity
The activity of Hsp90 is intricately regulated by a complex network of post-translational modifications (PTMs), including phosphorylation, acetylation, ubiquitination, SUMOylation, methylation, and O-GlcNAcylation. documentsdelivered.comnih.govku.edunih.gov These modifications can occur on both Hsp90 itself and its numerous co-chaperones, creating a dynamic "chaperone code" that dictates Hsp90's conformation, client protein interactions, and subcellular localization. ku.edu Consequently, the PTM status of the Hsp90 machinery can significantly impact the binding and efficacy of benzisoxazole inhibitors. documentsdelivered.comnih.govnih.gov
Research has shown that the phosphorylation state of Hsp90 can alter its ATPase activity and its interaction with both client proteins and co-chaperones. nih.govnih.gov For instance, phosphorylation at specific serine, threonine, or tyrosine residues can influence the chaperone's conformational cycle, potentially affecting the accessibility and shape of the ATP-binding pocket where benzisoxazole inhibitors bind. nih.govnih.gov Similarly, acetylation of lysine residues on Hsp90 can modulate its chaperone function and its sensitivity to inhibitors. nih.gov
Furthermore, PTMs on co-chaperones, which are essential for the proper functioning of the Hsp90 chaperone cycle, add another layer of regulation. documentsdelivered.com The phosphorylation of co-chaperones like Aha1 (Activator of Hsp90 ATPase protein 1) or the ubiquitination of others can alter their interaction with Hsp90, thereby indirectly affecting inhibitor binding and activity. nih.gov The cellular context, particularly in disease states like cancer where signaling pathways are often dysregulated, can lead to distinct PTM profiles on the Hsp90 machinery. nih.gov This variability in the "chaperone code" may contribute to the differential sensitivity of various cell types to the same benzisoxazole Hsp90 inhibitor. nih.govnih.gov A deeper understanding of how specific PTMs influence the interaction between benzisoxazole inhibitors and the Hsp90 complex is crucial for predicting therapeutic response and developing more effective treatment strategies. documentsdelivered.comnih.govnih.gov
Expanding Therapeutic Applications Beyond Specific Disease Models (e.g., neurodegenerative disorders in preclinical settings)
While the primary focus of Hsp90 inhibitor development has been in oncology, there is a growing body of preclinical evidence supporting their therapeutic potential in neurodegenerative diseases. alzdiscovery.orgresearchgate.net Many neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases, are characterized by the misfolding and aggregation of specific proteins. researchgate.net Hsp90 plays a critical role in the stability and degradation of many of these aggregation-prone proteins, making it an attractive therapeutic target. alzdiscovery.orgresearchgate.net
In preclinical models of Alzheimer's disease, Hsp90 inhibitors have been shown to promote the degradation of hyperphosphorylated tau, a key component of the neurofibrillary tangles that are a hallmark of the disease. alzdiscovery.orgnih.gov By inhibiting Hsp90, the chaperone's hold on aberrant tau is released, leading to its clearance by the ubiquitin-proteasome system. nih.gov This reduction in pathological tau has been associated with improved neuronal function in these models. nih.gov
Similarly, in preclinical models of other tauopathies, Hsp90 inhibition has demonstrated the ability to reduce levels of aggregated tau. nih.gov The rationale for this therapeutic approach extends to other neurodegenerative conditions as well. For instance, in models of Parkinson's disease, Hsp90 has been implicated in the stability of alpha-synuclein, the primary component of Lewy bodies. In Huntington's disease, the mutant huntingtin protein is also a client of the Hsp90 chaperone machinery. Therefore, Hsp90 inhibitors, including those with a benzisoxazole scaffold, hold promise for the treatment of a range of neurodegenerative disorders by targeting the common mechanism of protein misfolding and aggregation. alzdiscovery.orgresearchgate.net
Table 1: Preclinical Applications of Hsp90 Inhibitors in Neurodegenerative Disease Models
| Disease Model | Key Protein Target | Effect of Hsp90 Inhibition |
|---|---|---|
| Alzheimer's Disease (Tauopathy) | Hyperphosphorylated Tau | Promotes degradation, reduces aggregation alzdiscovery.orgnih.gov |
| Parkinson's Disease | Alpha-synuclein | Potential for destabilization and clearance |
| Huntington's Disease | Mutant Huntingtin | Potential for destabilization and clearance |
Next-Generation Benzisoxazole Hsp90 Inhibitor Design Concepts
A critical aspect of developing next-generation benzisoxazole Hsp90 inhibitors is the minimization of off-target interactions to improve their safety profile. While many benzisoxazole derivatives have shown high selectivity for Hsp90 over other ATP-binding proteins like kinases, achieving isoform-selective inhibition within the Hsp90 family remains a significant challenge. caymanchem.com The Hsp90 family in humans includes four main isoforms: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident GRP94, and the mitochondrial TRAP1. ku.edufrontiersin.org These isoforms share a high degree of structural similarity in their ATP-binding pockets, making the design of isoform-selective inhibitors difficult. nih.govku.edu
Pan-Hsp90 inhibition, while effective in targeting cancer cells, can also lead to toxicities due to the disruption of essential cellular processes mediated by different Hsp90 isoforms. ku.edu Therefore, a key design concept is to exploit the subtle differences in the amino acid composition and conformational flexibility of the ATP-binding sites among the isoforms. nih.gov Structure-based drug design, aided by high-resolution crystal structures of benzisoxazole inhibitors in complex with different Hsp90 isoforms, can guide the modification of the benzisoxazole scaffold to enhance interactions with unique residues in the target isoform while reducing binding to others. nih.govrsc.org
Another strategy to minimize off-target effects is to move beyond the highly conserved N-terminal ATP-binding pocket. The development of inhibitors that target the C-terminal domain or allosteric sites on Hsp90 could offer a path to greater selectivity. nih.govmdpi.comresearchgate.net These regions are generally less conserved across the Hsp90 family and other ATPases, potentially leading to inhibitors with novel mechanisms of action and improved selectivity profiles. nih.govmdpi.comresearchgate.net Furthermore, a thorough understanding of the structure-activity relationships (SAR) is crucial to identify which parts of the benzisoxazole molecule can be modified to reduce interactions with off-target proteins without compromising Hsp90 inhibitory activity. semanticscholar.org
The continuous effort to enhance the specificity and potency of benzisoxazole Hsp90 inhibitors is driven by the goal of achieving greater therapeutic efficacy with a lower risk of side effects. Structure-based design has been a cornerstone of this endeavor. rsc.orgdrugbank.com The availability of co-crystal structures of benzisoxazole derivatives bound to the N-terminal ATP-binding pocket of Hsp90 has provided invaluable insights into the key molecular interactions required for potent inhibition. rsc.orgdrugbank.com
These structural studies have revealed that the benzisoxazole core can be strategically modified to optimize interactions with key amino acid residues, such as Asp93, and to exploit specific sub-pockets within the ATP-binding site. rsc.orgdrugbank.com Medicinal chemistry campaigns have systematically explored the structure-activity relationships of these compounds, leading to the identification of potent analogues with sub-micromolar and even nanomolar inhibitory activity. rsc.orgnih.govnih.govresearchgate.net
Key strategies to enhance potency include:
Optimizing Resorcinol Ring Substitution: Modifications to the resorcinol moiety that forms hydrogen bonds with the protein can significantly impact binding affinity.
Exploring Side Chains: The addition of various side chains to the benzisoxazole scaffold can allow for interactions with different regions of the binding pocket, leading to increased potency and potentially improved selectivity.
Conformational Restriction: Introducing conformational constraints into the molecule can reduce the entropic penalty of binding, thereby increasing affinity.
Beyond simply increasing binding affinity, enhancing specificity, particularly for the Hsp90α and Hsp90β isoforms, is a major goal. nih.gov Although challenging due to the high homology of their ATP-binding sites, subtle differences can be exploited. For example, the design of inhibitors that can induce or stabilize unique conformational states in one isoform over another could be a promising approach. nih.gov The development of sophisticated computational models, such as molecular dynamics simulations, can aid in the design of next-generation benzisoxazole inhibitors with finely tuned potency and selectivity profiles. rsc.orgnih.govnih.govresearchgate.net
Conclusion and Future Perspectives in Benzisoxazole Hsp90 Inhibitor Research
Current Understanding and Key Achievements
The journey of benzisoxazole Hsp90 inhibitors began with the identification of the benzisoxazole scaffold as a viable pharmacophore for targeting the Hsp90 molecular chaperone. nih.gov Hsp90 is a critical protein responsible for the conformational maturation and stability of a multitude of client proteins, many of which are oncoproteins integral to cancer cell growth and survival. acs.orgdrugbank.comnih.gov
A primary achievement in this field is the elucidation of the binding mechanism. Crystallographic studies have confirmed that benzisoxazole derivatives bind to the ATP-binding pocket located in the N-terminal domain of Hsp90. nih.govacs.orgdrugbank.com This competitive inhibition of ATP binding disrupts the chaperone's ATPase activity, leading to the misfolding and subsequent proteasomal degradation of its client proteins. nih.govatlasgeneticsoncology.org Key interactions, such as with the amino acid residue Asp93, have been identified as crucial for the binding of these inhibitors. nih.govacs.orgdrugbank.com
Structure-based drug design and optimization have led to the development of potent benzisoxazole analogues. acs.org These efforts have successfully produced compounds with significant biochemical profiles and potent antiproliferative activity against a range of cancer cell lines. drugbank.comcaymanchem.com For instance, one well-characterized benzisoxazole Hsp90 inhibitor has demonstrated low nanomolar inhibitory concentration (IC50) in biochemical assays and sub-micromolar efficacy in cellular proliferation assays across various cancer types. caymanchem.com
The functional consequence of Hsp90 inhibition by these compounds has been well-documented. Treatment with benzisoxazole inhibitors leads to the degradation of key oncogenic client proteins, including HER2 and the androgen receptor. caymanchem.com More recent research into novel derivatives, such as those based on a 4,5,6,7-tetrahydrobenzo[d]isoxazole scaffold, has shown pronounced suppression of Hsp90-related pathways, affecting oncoreceptors like HER2, EGFR, and c-MET, as well as mitogenic kinases such as AKT and CDK4. nih.govrsc.org This degradation of multiple oncogenic drivers simultaneously is a major advantage of targeting Hsp90.
| Compound | Assay Type | IC50 (nM) | Target Cell Line / Protein |
| Benzisoxazole Hsp90 Inhibitor (BHI) | Fluorescence Polarization | 30 | Hsp90 |
| Benzisoxazole Hsp90 Inhibitor (BHI) | Proliferation Assay | 280 | HCT116 (Colon) |
| Benzisoxazole Hsp90 Inhibitor (BHI) | Proliferation Assay | 370 | SK-BR-3 (Breast) |
| Benzisoxazole Hsp90 Inhibitor (BHI) | Proliferation Assay | 170 | LNCaP (Prostate) |
| Benzisoxazole Hsp90 Inhibitor (BHI) | Proliferation Assay | 290 | DU145 (Prostate) |
| Benzisoxazole Hsp90 Inhibitor (BHI) | Proliferation Assay | 230 | H157 (Lung) |
| Benzisoxazole Hsp90 Inhibitor (BHI) | Client Protein Degradation | 330 | HER2 (in SK-BR-3) |
| Benzisoxazole Hsp90 Inhibitor (BHI) | Client Protein Degradation | 330 | Androgen Receptor (in LNCaP) |
Data sourced from Cayman Chemical product information, citing Gopalsamy, A., et al. (2008). caymanchem.com
Unresolved Questions and Research Gaps
Despite significant progress, the clinical translation of Hsp90 inhibitors, including benzisoxazole derivatives, has been challenging, with no compounds yet approved as anticancer drugs. nih.gov This highlights several unresolved questions and research gaps.
A major issue is the induction of the heat shock response upon Hsp90 inhibition. mdpi.com Blocking Hsp90 often leads to the upregulation of other pro-survival chaperones, such as Hsp70, which can counteract the inhibitor's cytotoxic effects and contribute to drug resistance. nih.govmdpi.com Developing benzisoxazole inhibitors that effectively kill cancer cells without triggering this protective feedback loop remains a significant hurdle. researchgate.net
The existence of multiple Hsp90 isoforms (cytoplasmic Hsp90α and Hsp90β, Grp94 in the endoplasmic reticulum, and TRAP1 in the mitochondria) presents another layer of complexity. Most current inhibitors, including the benzisoxazole series, target the highly conserved ATP binding site and lack significant isoform selectivity. nih.gov The specific roles of each isoform in cancer are not fully understood, and the lack of selective inhibitors makes it difficult to dissect their individual contributions. Furthermore, conventional N-domain inhibitors may not effectively access and inhibit the mitochondrial TRAP1, which plays a role in suppressing apoptosis. mdpi.com
The development of acquired and intrinsic resistance is a critical research gap. mdpi.com While mutations in the Hsp90 ATP-binding pocket are one potential mechanism, other factors, such as alterations in the post-translational modification status of Hsp90 or changes in the dependency on specific client proteins, could also confer resistance. mdpi.com
Finally, a fundamental question remains: is exclusively targeting the N-terminal ATP-binding pocket the most effective strategy? nih.gov Different inhibitors binding to this pocket can induce distinct conformational changes in Hsp90, potentially leading to different biological outcomes. nih.gov Exploring alternative inhibitory mechanisms, such as targeting other domains or protein-protein interactions, is an underexplored area for the benzisoxazole scaffold.
Future Directions in Preclinical and Translational Research
Future research on benzisoxazole Hsp90 inhibitors is poised to address the current limitations and expand their therapeutic potential. A primary goal is the design of novel inhibitors with improved pharmacological properties. This includes the development of compounds that are selective for specific Hsp90 isoforms or that inhibit Hsp90 without inducing a strong heat shock response. nih.govresearchgate.net
Exploring alternative binding sites beyond the N-terminal ATP pocket is a promising avenue. The C-terminal domain (CTD) of Hsp90, involved in dimerization and co-chaperone binding, represents an attractive target. researchgate.net Designing benzisoxazole-based compounds that target the CTD could offer a different mechanism of action and potentially avoid the resistance mechanisms associated with N-terminal inhibitors. Similarly, developing inhibitors that disrupt the interaction between Hsp90 and essential co-chaperones is an emerging strategy that could yield more specific therapeutic effects. nih.gov
The therapeutic application of Hsp90 inhibitors is also expanding beyond oncology. Given Hsp90's role in protein homeostasis, its inhibition is being explored for neurodegenerative diseases like Alzheimer's and Parkinson's, where protein aggregation is a key pathological feature. nih.govnih.gov Preclinical and translational studies should investigate the potential of benzisoxazole Hsp90 inhibitors in these non-cancer indications. nih.gov
To improve clinical translation, future preclinical studies must utilize more sophisticated models. acibadem.edu.trresearchgate.net This includes the use of patient-derived xenografts and complex in vitro 3D models that better recapitulate the tumor microenvironment and heterogeneity. researchgate.net Overcoming resistance will likely require combination therapies, and preclinical research should focus on identifying synergistic partners for benzisoxazole Hsp90 inhibitors. mdpi.com
Potential for Benzisoxazole Hsp90 Inhibitors as Research Tools in Chemical Biology
Beyond their therapeutic potential, benzisoxazole Hsp90 inhibitors are valuable research tools for chemical biology. They serve as chemical probes to interrogate the complex biology of the Hsp90 chaperone system. nih.gov By selectively inhibiting Hsp90, researchers can identify new client proteins and dissect the signaling pathways that depend on Hsp90 function in various physiological and pathological contexts. rsc.org
The development of highly potent and specific benzisoxazole inhibitors allows for a detailed study of the cellular response to Hsp90 inhibition. nih.gov These compounds can be used to investigate the dynamics of the heat shock response, the interplay between Hsp90 and other chaperones like Hsp70, and the mechanisms of client protein ubiquitination and degradation. nih.govrsc.org
Furthermore, creating a library of benzisoxazole analogues with varying affinities and isoform selectivities would be a powerful toolkit for understanding the distinct functions of Hsp90α, Hsp90β, Grp94, and TRAP1. nih.gov Such tools could help answer fundamental questions about why tumor cells exhibit a higher dependence on Hsp90 compared to normal cells and how different conformations of the chaperone are linked to specific functions. atlasgeneticsoncology.orgnih.gov These chemical probes are essential for validating Hsp90 isoforms as drug targets and for exploring the intricate network of protein quality control in the cell.
Q & A
Q. What is the molecular mechanism by which benzisoxazole Hsp90 inhibitors disrupt oncogenic client protein signaling?
Benzisoxazole Hsp90 inhibitors competitively bind to the N-terminal ATP-binding domain of Hsp90, displacing natural ATP analogs like geldanamycin (IC₅₀ = 30 nM) . This binding inhibits Hsp90's chaperone function, leading to proteasomal degradation of client proteins such as Her-2 and androgen receptors, which are critical for cancer cell proliferation (IC₅₀ ~ 0.28 μM in cellular assays) . Methodologically, researchers can validate client protein degradation using immunoblotting or quantitative proteomics.
Q. How do crystallographic studies inform the binding mode of benzisoxazole derivatives to Hsp90?
Co-crystal structures (e.g., PDB entries) reveal that benzisoxazole inhibitors interact with Asp93 in the ATP-binding pocket, inducing conformational changes in a flexible loop near the N-terminal domain. This interaction is critical for displacing ATP and blocking chaperone activity . Researchers should employ X-ray crystallography or molecular docking to compare binding modes with other inhibitors (e.g., resorcinol-containing compounds) .
Q. What are the key biochemical assays for evaluating Hsp90 inhibition by benzisoxazole derivatives?
- Fluorescence Polarization (FP) Assays : Measure displacement of fluorescent probes (e.g., BODIPY-geldanamycin) to determine IC₅₀ values .
- ATPase Activity Assays : Quantify Hsp90's enzymatic activity inhibition using radioactive ATP or malachite green phosphate detection .
- Cellular Proliferation Assays : Use cancer cell lines (e.g., SKBr3 for Her-2-driven tumors) to assess antiproliferative effects .
Q. Why do some benzisoxazole Hsp90 inhibitors show high biochemical potency but low cellular activity?
Discrepancies arise from factors like poor cell permeability, efflux pump activity, or off-target effects. For example, early benzisoxazole derivatives exhibited IC₅₀ = 30 nM in FP assays but >20 μM in cellular assays due to limited membrane penetration . Solutions include structural modifications (e.g., adding water-solubilizing groups like morpholine) or prodrug strategies .
Q. Which client proteins are most sensitive to benzisoxazole Hsp90 inhibition, and how are they identified?
Key clients include Her-2, ALK, and mutant EGFR, which are destabilized upon Hsp90 inhibition . Researchers can use tandem mass spectrometry (LC-MS/MS) or thermal shift assays to profile client protein stability changes in treated cells .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize benzisoxazole derivatives for enhanced target selectivity?
SAR-guided optimization focuses on:
- Core Modifications : Introducing electron-withdrawing groups to enhance binding to Asp93 .
- Solubility Enhancements : Adding polar substituents (e.g., morpholine) to improve cellular uptake without sacrificing affinity .
- Kinase Selectivity Screening : Test against kinase panels to rule off-target effects, as benzisoxazole derivatives show minimal kinase inhibition .
Q. What experimental approaches resolve contradictions between biochemical and cellular efficacy data?
- Chemical Proteomics : Identify off-target interactions using activity-based probes .
- Metabolic Stability Assays : Assess compound half-life in hepatocyte models to rule out rapid degradation .
- CRISPR Screening : Knock out efflux transporters (e.g., P-gp) to evaluate their role in cellular resistance .
Q. How do benzisoxazole Hsp90 inhibitors synergize with targeted therapies to overcome drug resistance?
Preclinical studies show that combining Hsp90 inhibitors (e.g., AUY-922) with ALK or BRAF inhibitors degrades resistance-driving client proteins (e.g., Cdc2) . Researchers should use Chou-Talalay synergy assays and xenograft models to quantify combinatorial effects .
Q. What quantitative methods track Hsp90 conformational changes induced by benzisoxazole binding?
Q. How can researchers validate the therapeutic window of benzisoxazole Hsp90 inhibitors in vivo?
- Toxicity Profiling : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., MCF10A for breast tissue) .
- Pharmacodynamic Markers : Measure client protein degradation (e.g., Her-2) in tumor biopsies via immunohistochemistry .
- Dose Escalation Studies : Use maximum tolerated dose (MTD) assays in murine models to balance efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
